molecular formula C10H20O2 B13340077 2S-Hydroxydecan-3-one

2S-Hydroxydecan-3-one

Cat. No.: B13340077
M. Wt: 172.26 g/mol
InChI Key: WDQKPFOXMDAVIN-VIFPVBQESA-N
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Description

2S-Hydroxydecan-3-one is a chiral hydroxy ketone characterized by a 10-carbon chain with a hydroxyl group at the second carbon (S-configuration) and a ketone group at the third position.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2S)-2-hydroxydecan-3-one

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9,11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

WDQKPFOXMDAVIN-VIFPVBQESA-N

Isomeric SMILES

CCCCCCCC(=O)[C@H](C)O

Canonical SMILES

CCCCCCCC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-Hydroxydecan-3-one typically involves the reduction of a corresponding ketone or the hydroxylation of a decanone precursor. One common method is the enantioselective reduction of 2-decanone using a chiral catalyst to produce the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of 2S-Hydroxydecan-3-one may involve biocatalytic processes using enzymes that can selectively hydroxylate decanone substrates. These methods are advantageous due to their high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2S-Hydroxydecan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products

    Oxidation: Produces decanoic acid or 2-decanone.

    Reduction: Produces 2,3-decanediol.

    Substitution: Produces various substituted decanones depending on the nucleophile used.

Scientific Research Applications

2S-Hydroxydecan-3-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Functions as a pheromone in certain beetle species, aiding in the study of insect behavior and communication.

    Industry: Used in the synthesis of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2S-Hydroxydecan-3-one as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or aggregation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While explicit data on 2S-Hydroxydecan-3-one are absent, comparisons can be inferred from analogs in the evidence:

(a) 2S-Amino-1-hydroxyoctadecan-3-one ()

  • Structure: An 18-carbon chain with an amino group at C2 (S-configuration), a hydroxyl at C1, and a ketone at C3.
  • Key Differences: Chain Length: 18 carbons vs. 10 carbons in 2S-Hydroxydecan-3-one. Functional Groups: Contains an additional amino group at C2, absent in the target compound. Reactivity: The amino group likely enhances polarity and hydrogen-bonding capacity, altering solubility and biological interactions compared to the purely hydroxy-ketone structure of 2S-Hydroxydecan-3-one.

(b) 2-Methyl-1,3-Cyclopentanedione ()

  • Structure : A cyclic diketone with a methyl substituent.
  • Key Differences :
    • Cyclic vs. Linear : Cyclopentanedione’s ring system imposes steric constraints absent in the linear 2S-Hydroxydecan-3-one.
    • Ketone Positions : Dual ketones at C1 and C3 vs. a single ketone at C3 in the target compound.
    • Applications : Cyclic diketones are often used as intermediates in flavor/fragrance synthesis, whereas linear hydroxy ketones may serve as chiral building blocks.

Data Table: Comparative Properties of Analogous Compounds

Compound Name Chain Length Functional Groups Key Features Potential Applications
2S-Hydroxydecan-3-one (hypothetical) 10 carbons -OH (C2, S), -CO (C3) Chiral center, linear hydroxy ketone Organic synthesis, drug design
2S-Amino-1-hydroxyoctadecan-3-one 18 carbons -NH2 (C2, S), -OH (C1), -CO (C3) Amphiphilic, amino-hydroxy ketone Lipid membrane studies
2-Methyl-1,3-cyclopentanedione Cyclic -CO (C1 and C3), -CH3 (C2) Cyclic diketone, steric hindrance Flavor/fragrance intermediates

Research Findings and Limitations

  • Stereochemical Impact: The S-configuration in 2S-Hydroxydecan-3-one (if synthesized) would influence its interaction with enzymes or receptors, akin to chiral analogs like 2S-amino-1-hydroxyoctadecan-3-one.
  • Synthetic Challenges : Linear hydroxy ketones often require enantioselective catalysis, contrasting with cyclic diketones, which are more readily synthesized via cyclization.
  • Biological Relevance: Amino-hydroxy ketones (e.g., ) may mimic natural lipid signaling molecules, whereas 2S-Hydroxydecan-3-one’s shorter chain could limit membrane permeability.

Critical Notes

Evidence Gaps: No direct data on 2S-Hydroxydecan-3-one exist in the provided materials.

Chain-Length Effects : Longer-chain analogs (e.g., 18-carbon) exhibit distinct physicochemical behaviors compared to shorter derivatives.

Functional Group Trade-offs: The absence of an amino group in 2S-Hydroxydecan-3-one may reduce polarity but increase metabolic stability versus its amino-containing counterpart.

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